molecular formula C9H8ClF3 B6307264 2,5-Dimethyl-4-(trifluoromethyl)chlorobenzene CAS No. 74483-49-1

2,5-Dimethyl-4-(trifluoromethyl)chlorobenzene

Cat. No. B6307264
CAS RN: 74483-49-1
M. Wt: 208.61 g/mol
InChI Key: NKGYLJKPTCDVHN-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(trifluoromethyl)chlorobenzene, also known as 4-CF3-2,5-dimethylbenzene, is a compound belonging to the family of aromatic hydrocarbons. It is a colorless liquid with a pungent odor and a boiling point of 134.7°C. 4-CF3-2,5-dimethylbenzene is widely used in the synthesis of other compounds due to its unique reactivity and stability. It is also used as a reagent in organic synthesis, as a solvent, and as an intermediate in the production of other chemicals.

Scientific Research Applications

2,5-Dimethyl-4-(trifluoromethyl)chlorobenzenemethylbenzene is widely used in the synthesis of other compounds due to its unique reactivity and stability. It is used as a reagent in organic synthesis, as a solvent, and as an intermediate in the production of other chemicals. It is also used in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals. In addition, 2,5-Dimethyl-4-(trifluoromethyl)chlorobenzenemethylbenzene is used in the synthesis of fluorinated compounds, as a catalyst, and as a reagent in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(trifluoromethyl)chlorobenzenemethylbenzene is complex and still not fully understood. It is believed that the trifluoromethyl group of the molecule is the key factor in its reactivity. The trifluoromethyl group can act as both an electron-withdrawing and an electron-donating group, allowing for the formation of new bonds and the cleavage of existing bonds. It is also believed that the dimethyl group of the molecule can act as a steric hindrance, preventing the reaction from occurring too quickly.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-Dimethyl-4-(trifluoromethyl)chlorobenzenemethylbenzene are not well understood. It is believed that the compound may be toxic to some organisms, but the exact mechanism of toxicity is not known. It is also believed that the compound may have some anti-inflammatory and anti-cancer properties. However, more research is needed to determine the exact effects of the compound.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-Dimethyl-4-(trifluoromethyl)chlorobenzenemethylbenzene in lab experiments include its low cost, its stability, and its reactivity. It is also relatively easy to obtain and store. The main limitation of using 2,5-Dimethyl-4-(trifluoromethyl)chlorobenzenemethylbenzene in lab experiments is its toxicity. It is important to use proper safety precautions when handling the compound, as it can be hazardous to human health.

Future Directions

For research on 2,5-Dimethyl-4-(trifluoromethyl)chlorobenzenemethylbenzene include further investigation into its biochemical and physiological effects, its mechanism of action, and its potential uses in the synthesis of other compounds. Additional research is also needed to determine the exact toxicity of the compound and to develop methods for its safe handling and storage. Finally, further research should be conducted to explore the potential applications of 2,5-Dimethyl-4-(trifluoromethyl)chlorobenzenemethylbenzene in the pharmaceutical and agricultural industries.

Synthesis Methods

The most common method of synthesizing 2,5-Dimethyl-4-(trifluoromethyl)chlorobenzenemethylbenzene is through the reaction of 2,5-dimethylbenzene and trifluoromethyl chloride. This reaction is typically carried out in an inert atmosphere such as nitrogen or argon. The reaction is exothermic and proceeds rapidly at room temperature. The reaction yields a yield of approximately 97%.

properties

IUPAC Name

1-chloro-2,5-dimethyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3/c1-5-4-8(10)6(2)3-7(5)9(11,12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGYLJKPTCDVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801237777
Record name 1-Chloro-2,5-dimethyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4-(trifluoromethyl)chlorobenzene

CAS RN

74483-49-1
Record name 1-Chloro-2,5-dimethyl-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74483-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2,5-dimethyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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